[2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE
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Overview
Description
[2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE is a complex organic compound with a molecular formula of C18H14N4O2 This compound is characterized by the presence of a cyanomethoxy group, a benzylidene group, and a carbohydrazonoyl group attached to a phenoxyacetonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(cyanomethoxy)benzaldehyde with carbohydrazide to form the corresponding hydrazone. This intermediate is then reacted with 2-bromoacetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethoxy and benzylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
[2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers like polyetherether ketone.
Extradiol catecholic dioxygenases: Enzymes that catalyze the cleavage of aromatic rings, similar to the reactions that [2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE may undergo.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H14N4O2 |
---|---|
Molecular Weight |
318.3g/mol |
IUPAC Name |
2-[2-[(E)-[(E)-[2-(cyanomethoxy)phenyl]methylidenehydrazinylidene]methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C18H14N4O2/c19-9-11-23-17-7-3-1-5-15(17)13-21-22-14-16-6-2-4-8-18(16)24-12-10-20/h1-8,13-14H,11-12H2/b21-13+,22-14+ |
InChI Key |
WOTNNVLJTUUQJG-JFMUQQRKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2OCC#N)OCC#N |
SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2OCC#N)OCC#N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2OCC#N)OCC#N |
Origin of Product |
United States |
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